3-Fenoxibenzoato de etilo

Descripción general

Descripción

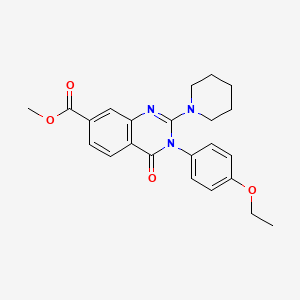

Ethyl 3-phenoxybenzoate, also known as ethyl benzyl phenoxyacetate, is an organic compound . It is a colorless or white to yellow liquid or powder or crystals .

Synthesis Analysis

Ethyl 3-phenoxybenzoate can be synthesized from Ethanol and 3-Phenoxybenzoic acid . The synthesis is carried out at room temperature (20 – 25°C) with vigorous stirring for 1 hour .Molecular Structure Analysis

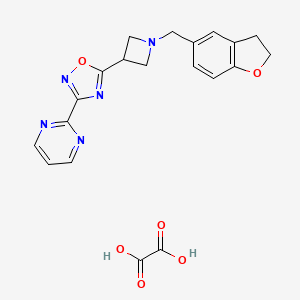

The molecular weight of Ethyl 3-phenoxybenzoate is 242.27 . The IUPAC name is ethyl 3-phenoxybenzoate . The InChI code is 1S/C15H14O3/c1-2-17-15 (16)12-7-6-10-14 (11-12)18-13-8-4-3-5-9-13/h3-11H,2H2,1H3 .Chemical Reactions Analysis

The aromatic nitriles reacted with alcohols and HCl under Pinner conditions to form imidate hydrochlorides . The reaction was carried out with an equimolar ratio of reagents and stirring at 0 – 5°C for 1 – 2 hours .Physical And Chemical Properties Analysis

Ethyl 3-phenoxybenzoate is stored at room temperature . It is shipped at room temperature .Aplicaciones Científicas De Investigación

Análisis exhaustivo de las aplicaciones del 3-Fenoxibenzoato de etilo

El this compound es un compuesto con un amplio espectro de aplicaciones en la investigación científica debido a sus características estructurales y propiedades farmacológicas. A continuación se presenta un análisis detallado de seis aplicaciones únicas, cada una presentada en una sección separada.

Agonista del Receptor Activado por Proliferadores de Peroxisomas (PPAR): Se ha descubierto que los derivados del this compound exhiben actividad agonista para PPAR, que es un grupo de proteínas receptoras nucleares que funcionan como factores de transcripción que regulan la expresión de genes. Los agonistas de PPAR son cruciales en el estudio de los trastornos metabólicos, particularmente la diabetes, ya que juegan un papel significativo en la regulación del almacenamiento de ácidos grasos y el metabolismo de la glucosa .

Activación de Glucoquinasa: La glucoquinasa es una enzima que facilita la fosforilación de la glucosa a glucosa-6-fosfato, el primer paso en la glucólisis. Se ha demostrado que los derivados del this compound activan la glucoquinasa, lo cual es un proceso esencial en la regulación glucémica y es de particular interés en la investigación de la diabetes .

Agente Antiglicación: La glicación de proteínas es un proceso no enzimático en el que los azúcares se unen a las proteínas, alterando significativamente su función y estructura, a menudo provocando diversas enfermedades crónicas. Se han identificado algunos derivados del this compound como posibles inhibidores de la glicación de proteínas, lo que los hace valiosos en la prevención y el tratamiento de las complicaciones derivadas de la diabetes .

Actividad Antimicrobiana: Los análogos estructurales del this compound se han asociado con una alta actividad biológica, incluidas las propiedades antimicrobianas. Esto los convierte en candidatos para el desarrollo de nuevos agentes antimicrobianos que podrían usarse para tratar diversas infecciones .

Biodegradación ambiental: El this compound es un intermedio importante en la síntesis de piretroides y también es un producto metabólico de su degradación. Los microorganismos que pueden utilizar el this compound como fuente de carbono son de gran interés en la biodegradación ambiental, particularmente en la descomposición de contaminantes orgánicos persistentes .

Propiedades antiinflamatorias y analgésicas: Los compuestos que contienen el fragmento difenilóxido, como el this compound, son conocidos por su eficacia como agentes antiinflamatorios y analgésicos. Esta aplicación es crucial en el desarrollo de fármacos antiinflamatorios no esteroideos (AINE) con menor toxicidad .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Ethyl 3-phenoxybenzoate primarily targets the peroxisome proliferator-activated receptor γ (PPAR-γ) and glucokinase . PPAR-γ is a type of nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism . Glucokinase is an enzyme that facilitates the phosphorylation of glucose, a critical step in the metabolism of carbohydrates .

Mode of Action

Ethyl 3-phenoxybenzoate interacts with its targets by exhibiting agonist activity towards PPAR-γ and activating glucokinase . This means that Ethyl 3-phenoxybenzoate can bind to these targets and induce a biological response, leading to changes in cellular functions . Additionally, Ethyl 3-phenoxybenzoate has been found to inhibit protein glycation , a process that can lead to the accumulation of harmful compounds in the body.

Biochemical Pathways

The activation of PPAR-γ and glucokinase by Ethyl 3-phenoxybenzoate affects various biochemical pathways. For instance, the activation of PPAR-γ can regulate the transcription of genes involved in lipid metabolism, inflammation, and adipogenesis . On the other hand, the activation of glucokinase can enhance glucose utilization and insulin secretion, which are critical processes in the regulation of blood glucose levels .

Result of Action

The molecular and cellular effects of Ethyl 3-phenoxybenzoate’s action primarily involve changes in gene expression and metabolic processes. By activating PPAR-γ and glucokinase, Ethyl 3-phenoxybenzoate can influence the transcription of various genes and enhance glucose metabolism . These changes can lead to various physiological effects, such as improved lipid metabolism and blood glucose regulation .

Análisis Bioquímico

Biochemical Properties

Ethyl 3-phenoxybenzoate has been found to interact with several enzymes and proteins. In particular, it exhibits peroxisome proliferator-activated receptor γ agonist activity and is capable of activating glucokinase and inhibiting protein glycation . These interactions suggest that Ethyl 3-phenoxybenzoate may play a significant role in biochemical reactions .

Cellular Effects

The effects of Ethyl 3-phenoxybenzoate on cells are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Ethyl 3-phenoxybenzoate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of Ethyl 3-phenoxybenzoate vary with different dosages in animal models

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

ethyl 3-phenoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-2-17-15(16)12-7-6-10-14(11-12)18-13-8-4-3-5-9-13/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKYKBFMRILRCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346970 | |

| Record name | Ethyl 3-phenoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60677-14-7 | |

| Record name | Ethyl 3-phenoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methylphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2596746.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-3-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]propanamide](/img/structure/B2596753.png)

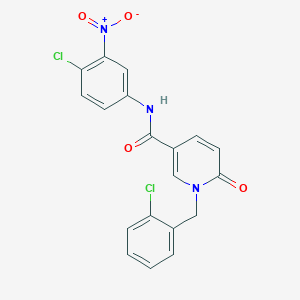

![[2-[2-Nitro-4-(trifluoromethyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2596756.png)

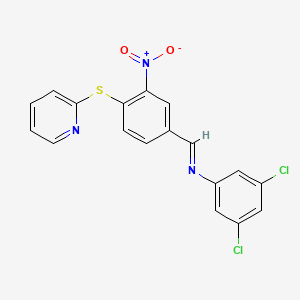

![2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2596758.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2596759.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2596764.png)

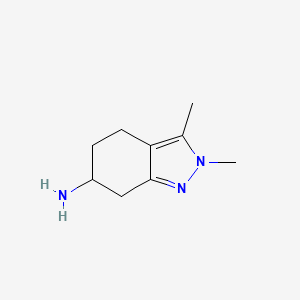

![[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2596766.png)